

(5-(Ethoxycarbonyl)pyridin-3-yl)boronic acid

CAS number 875781-62-7

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (5-(Ethoxycarbonyl)pyridin-3-yl)boronic acid

Cat. No.: B1395978

[Get Quote](#)

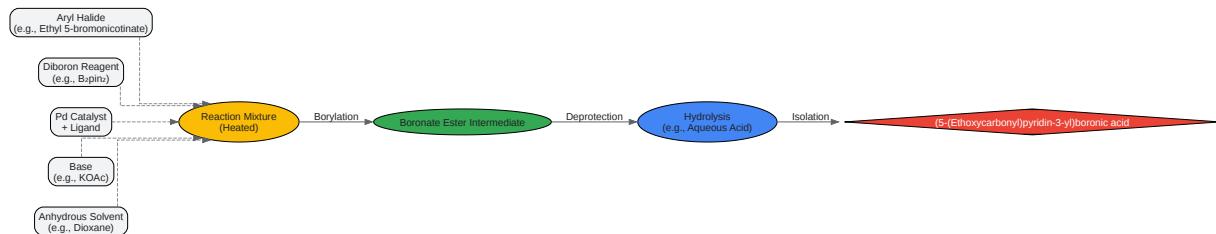
An In-depth Technical Guide to (5-(Ethoxycarbonyl)pyridin-3-yl)boronic acid (CAS: 875781-62-7)

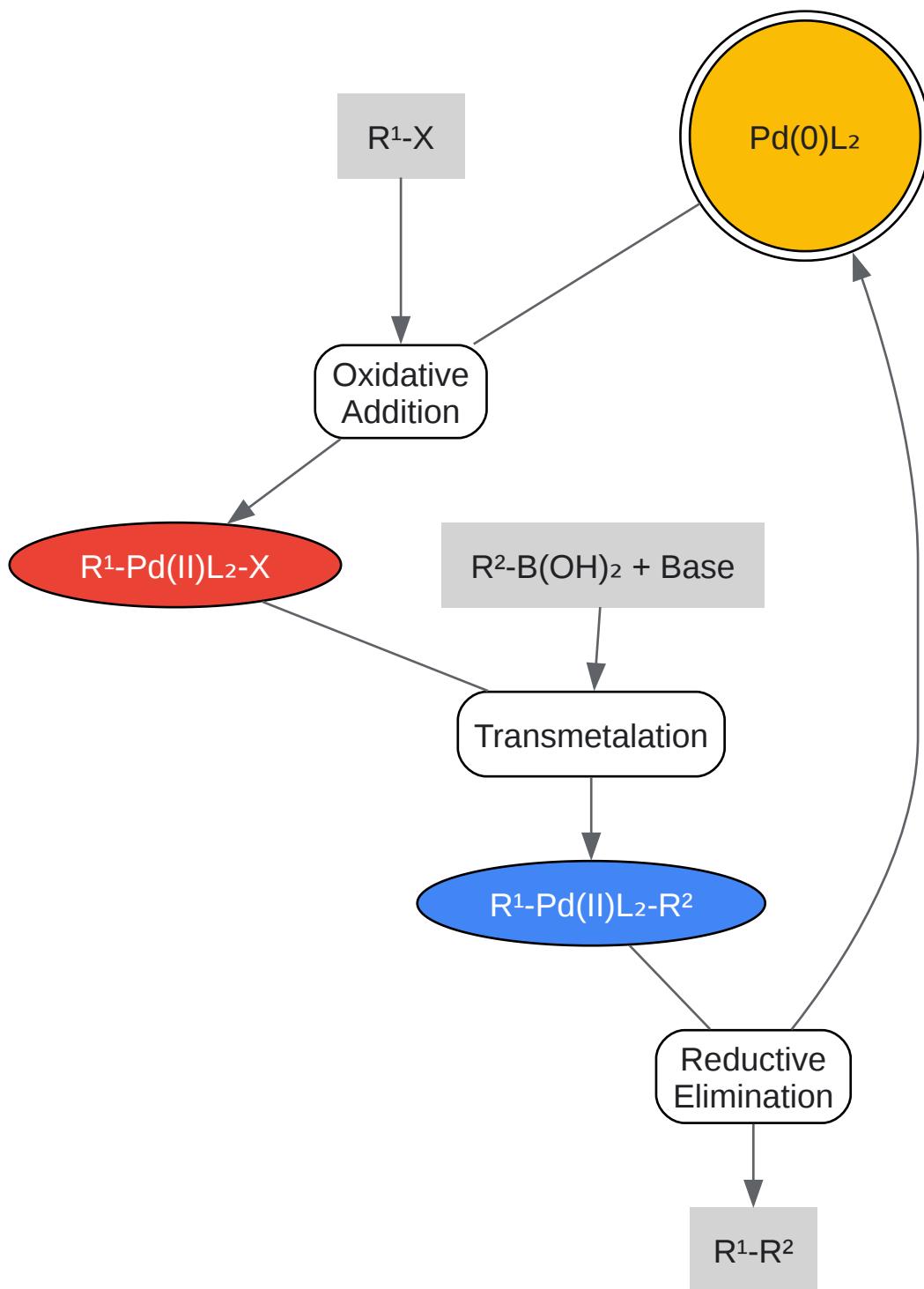
Introduction: A Versatile Heterocyclic Building Block

(5-(Ethoxycarbonyl)pyridin-3-yl)boronic acid is a substituted heteroaromatic boronic acid that has emerged as a critical building block in modern organic synthesis. Its structure, featuring a pyridine core functionalized with both an ethoxycarbonyl group and a boronic acid moiety, offers a unique combination of reactivity and functionality. This guide provides an in-depth examination of its properties, synthesis, handling, and, most importantly, its application as a key intermediate in the construction of complex molecules. As a bifunctional reagent, it serves as a cornerstone in palladium-catalyzed cross-coupling reactions, enabling the efficient formation of carbon-carbon bonds. This capability is particularly prized in the fields of medicinal chemistry and materials science, where the synthesis of novel biaryl and heteroaryl structures is paramount for the development of new therapeutic agents and functional materials.[\[1\]](#)[\[2\]](#)

Physicochemical Properties and Structural Data

A comprehensive understanding of a reagent's physical and chemical properties is fundamental to its successful application in synthesis. The key characteristics of (5-(Ethoxycarbonyl)pyridin-3-yl)boronic acid are summarized below.


Property	Value	Source(s)
CAS Number	875781-62-7	[3] [4] [5] [6]
Molecular Formula	C ₈ H ₁₀ BNO ₄	[3] [4] [6]
Molecular Weight	194.98 g/mol	[3] [6]
Appearance	White to light yellow solid	[3] [6] [7]
IUPAC Name	(5-ethoxycarbonylpyridin-3-yl)boronic acid	[4]
Synonyms	5-(Ethoxycarbonyl)pyridine-3-boronic acid, 5-borono-3-Pyridinecarboxylic acid 3-ethyl ester	[3] [6]
Storage Temperature	2-8°C, Refrigerated	[3] [6] [7]
Canonical SMILES	CCOC(=O)C1=CN=CC(B(O)O)=C1	[4]
InChI Key	ANWGKOKCTGJGCD-UHFFFAOYSA-N	[4]


Synthesis of Aryl Boronic Acids: Mechanistic Considerations

While the specific, scaled-up synthesis of **(5-(Ethoxycarbonyl)pyridin-3-yl)boronic acid** is often proprietary, it is typically produced via established methodologies for aryl boronic acid synthesis. The most prevalent of these is the Miyaura borylation reaction.

Causality in Method Selection: The Miyaura borylation is favored due to its exceptional functional group tolerance. The ethoxycarbonyl group on the pyridine ring is sensitive to highly nucleophilic or basic conditions found in older methods (e.g., using Grignard or organolithium reagents). Palladium-catalyzed borylation, however, proceeds under milder conditions, preserving the ester functionality and ensuring a cleaner reaction profile with higher yields.[\[8\]](#)

The general workflow involves the palladium-catalyzed reaction of an aryl halide (in this case, ethyl 5-bromonicotinate) with a diboron reagent, such as bis(pinacolato)diboron (B_2pin_2), followed by hydrolysis to yield the desired boronic acid.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Boronic acid - Wikipedia [en.wikipedia.org]
- 3. 5-(ETHOXYCARBONYL)-3-PYRIDINYL BORONIC ACID CAS#: 875781-62-7 [amp.chemicalbook.com]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. QCC Tour | Virtual tour generated by Panotour [qcc.edu]
- 6. 5-(ETHOXYCARBONYL)-3-PYRIDINYL BORONIC ACID | 875781-62-7 [chemicalbook.com]
- 7. 5-(ETHOXYCARBONYL)-3-PYRIDINYL BORONIC ACID CAS#: 875781-62-7 [m.chemicalbook.com]
- 8. Arylboronic acid or boronate synthesis [organic-chemistry.org]
- To cite this document: BenchChem. [(5-(Ethoxycarbonyl)pyridin-3-yl)boronic acid CAS number 875781-62-7]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1395978#5-ethoxycarbonyl-pyridin-3-yl-boronic-acid-cas-number-875781-62-7]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com